- An Easy Route to (Hetero)arylboronic Acids, Chemistry - A European Journal, 2014, 20(22), 6608-6612
Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)
L'acido (2H-1,3-benzodioxol-5-il)boronico è un composto organoborico utilizzato principalmente come intermedio in sintesi organiche, in particolare nelle reazioni di accoppiamento incrociato catalizzate da palladio (ad esempio, Suzuki-Miyaura). La sua struttura benzodioxolica conferisce stabilità e reattività selettiva, rendendolo utile nella preparazione di derivati eterociclici complessi. Grazie alla presenza del gruppo boronico, questo reagente permette l'introduzione efficiente del frammento benzodioxolico in molecole target, con buona tolleranza a vari gruppi funzionali. È particolarmente apprezzato in chimica farmaceutica per la sintesi di composti biologicamente attivi, grazie alla sua purezza e alla prevedibilità delle reazioni.
94839-07-3 structure
Product Name:(2H-1,3-benzodioxol-5-yl)boronic acid
Numero CAS:94839-07-3
MF:C7H7BO4
MW:165.939082384109
MDL:MFCD01009695
CID:61751
PubChem ID:2734371
Update Time:2025-06-22
(2H-1,3-benzodioxol-5-yl)boronic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzo[d][1,3]dioxol-5-ylboronic acid
- 3,4-Methylenedioxyphenylboronic acid
- 3,4-(Methylenedioxy)benzeneboronic acid
- 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
- 1,3-Benzodioxol-5-ylboronic acid
- 3,4-(Methylenedioxy)phenylboronic acid
- 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
- 1,3-Benzodioxole-5-boronic acid
- 3,4
- 3,4-Methylenedioxybenzeneboronic acid
- BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
- Methylcyclopentadiene diMer
- 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
- 3,4-Methylenedioxyphenyl boronic acid
- Boronic acid, 1,3-benzodioxol-5-yl-
- (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
- 5-benzo[d][1,3]dioxole boronic acid
- (3,4-methylenedioxyphenyl)boronic acid
- 3,4-Methylenedioxyphenylboronic a
- B-1,3-Benzodioxol-5-ylboronic acid (ACI)
- Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
- (1,3-Benzodioxol-5-yl)boronic acid
- (Benzodioxol-5-yl)boronic acid
- 1,3-Benzodioxolan-5-ylboronic acid
- (1,3-dioxaindan-5-yl)boronic acid
- (3,4-methylenedioxy)benzeneboronic acid
- AKOS009159266
- AB07960
- BP-11813
- Z381540928
- GS-6344
- DB-010505
- 3,4-(methylenedioxy) phenylboronic acid
- SCHEMBL30231
- benzo[1,3]dioxol-5-yl-boronic acid
- CS-W003981
- (3,4-methylenedioxyphenyl)-boronic acid
- 3,4-methylenedioxyphenyl-boronic acid
- EN300-212504
- SY014778
- Q-102220
- BENZO[1,3]DIOXOLE-5-BORONIC ACID
- 2H-1,3-benzodioxol-5-ylboronic acid
- Benzo[d][1,3]dioxol-5-ylboronicacid
- M2035
- 3,4-methylenedioxy-phenyl boronic acid
- DTXSID10370261
- 3,4-methylene dioxyphenylboronic acid
- 4-methylenedioxyphenylboronic acid
- CHEMBL141313
- A22896
- MFCD01009695
- 5-benzo[1,3]dioxolylboronic acid
- 1,3-benzodioxol-5-yl boronic acid
- 94839-07-3
- 3,4-methylenedioxybenzene boronic acid
- BDBM50067897
- RARECHEM AH PB 0145
- TIMTEC-BB SBB003898
- 3,4-Methylenedioxyphenylboroni
- (2H-1,3-benzodioxol-5-yl)boronic acid
-
- MDL: MFCD01009695
- Inchi: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
- Chiave InChI: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
- Sorrisi: OB(C1C=C2C(OCO2)=CC=1)O
- BRN: 5523347
Proprietà calcolate
- Massa esatta: 166.04400
- Massa monoisotopica: 166.044
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 164
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.9
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: solido
- Densità: 1.423
- Punto di fusione: 224-229 °C (lit.)
- Punto di ebollizione: 347.3±52.0℃ at 760 mmHg
- Punto di infiammabilità: 163.867℃
- PSA: 58.92000
- LogP: -0.90490
- Solubilità: Non determinato
- pka: 8.48±0.20(Predicted)
(2H-1,3-benzodioxol-5-yl)boronic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
-
Dichiarazione di avvertimento:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S37/39-S26
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Store at room temperature
(2H-1,3-benzodioxol-5-yl)boronic acid Dati doganali
- CODICE SA:2932999099
- Dati doganali:
Codice doganale cinese:
2932999099Panoramica:
293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(2H-1,3-benzodioxol-5-yl)boronic acid Prezzodi più >>
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| Fluorochem | 011004-1g |
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94839-07-3 | 97% | 1g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104500-5g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104500-1g |
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(2H-1,3-benzodioxol-5-yl)boronic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 3 h, rt → reflux; reflux → -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling Methodology, Journal of Organic Chemistry, 2005, 70(22), 8948-8955
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium acetate , Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ; 3 h, 40 °C
Riferimento
- Process for preparing organic boronic acid derivatives using diboronic acid, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Butyl bromide
Riferimento
- Preparation of 1,3-benzodioxole boron compounds, Chemiker-Zeitung, 1984, 108(9), 287-8
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis, European Journal of Medicinal Chemistry, 2018, 145, 96-112
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridine, Australian Journal of Chemistry, 1994, 47(12), 2235-54
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Diboronic acid Solvents: Methanol ; 3 h, 15 °C
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Riferimento
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts, Journal of the American Chemical Society, 2016, 138(9), 2985-2988
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 15 min, 0 °C
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
Riferimento
- Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation, Journal of Organic Chemistry, 2014, 79(21), 10568-10580
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
Riferimento
- An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reaction, Journal of Chemical Sciences (Berlin, 2016, 128(3), 441-450
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Riferimento
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Riferimento
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 4 h, rt
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
Riferimento
- Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Water
Riferimento
- Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivatives, Chemical Communications (Cambridge, 2019, 55(79), 11876-11879
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
Riferimento
- Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis, Journal of Organic Chemistry, 2004, 69(4), 1126-1136
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Hexane ; < -55 °C; 30 min, < -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Riferimento
- Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -90 °C; 30 min, -90 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Electron-Driven Nitration of Unsaturated Hydrocarbons, Angewandte Chemie, 2023, 62(28),
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative Study, Synthesis, 2018, 50(22), 4395-4412
(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials
- 4-Bromo-1,2-methylenedioxybenzene
- 5-Iodobenzo[d][1,3]dioxole
- 2H-1,3-benzodioxol-5-amine
- Tri-n-butyl Borate
(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products
(2H-1,3-benzodioxol-5-yl)boronic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
Numero d'ordine:A11107
Stato delle scorte:in Stock
Quantità:100g/500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:57
Prezzo ($):154.0/769.0
Email:sales@amadischem.com
(2H-1,3-benzodioxol-5-yl)boronic acid Letteratura correlata
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
Purezza:99%/99%
Quantità:100g/500g
Prezzo ($):154.0/769.0